(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSCNVZSQKJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation
The primary method for introducing the boronic acid group involves palladium-catalyzed borylation of an aryl halide precursor bearing the pyrrolidin-1-ylmethyl substituent. The catalyst and base selection are critical for reaction efficiency.
- Palladium complexes such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride), Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂, and related species are commonly employed.
- Organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., potassium acetate, sodium hydroxide) are used to facilitate the borylation step.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water.
- Temperature: Generally 80–100 °C.
- Reaction time: 1–4 hours depending on substrate and catalyst loading.
- Aryl bromide bearing the pyrrolidin-1-ylmethyl group is dissolved in DMF.
- Pd(dppf)Cl₂ catalyst and potassium acetate base are added.
- Bis(pinacolato)diboron (B₂pin₂) is introduced as the boron source.
- The mixture is heated at 90 °C for 1–2 hours under inert atmosphere.
- After completion, the reaction mixture is cooled and worked up by aqueous extraction and purification.
Suzuki-Miyaura Cross-Coupling Variant
Alternatively, the boronic acid moiety can be introduced via Suzuki coupling of a halogenated pyrrolidin-1-ylmethylbenzene with a boron reagent.
- The reaction utilizes palladium catalysts similar to those in borylation.
- Bases such as sodium hydroxide or potassium carbonate are used.
- Solvents include mixtures of water and organic solvents like ethanol or toluene.
- The reaction proceeds under reflux or elevated temperature with inert atmosphere.
Conversion to Hydrochloride Salt
Post-synthesis, the free boronic acid is converted to its hydrochloride salt to improve stability and solubility:
- The crude boronic acid is dissolved in an appropriate solvent (e.g., acetone or ethanol).
- Hydrochloric acid or hydrogen chloride gas is introduced at controlled temperature (0–30 °C).
- The salt precipitates out and is isolated by filtration, washed, and dried.
- This step enhances the compound’s crystalline form and purity.
Purification Techniques
Purification is typically achieved by:
- Filtration and washing of precipitated hydrochloride salt.
- Recrystallization from solvents such as acetone, ethanol, or ethyl acetate.
- Chromatographic methods like flash column chromatography (FCC) using solvent systems such as petroleum ether and ethyl acetate mixtures.
Summary of Key Parameters in Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aryl halide preparation | Pyrrolidin-1-ylmethylbenzene derivatives | Precursor synthesis step |
| Borylation | Pd(dppf)Cl₂ (0.02–0.04 equiv), B₂pin₂, KOAc, DMF, 90 °C, 1–2 h | High catalyst efficiency crucial |
| Suzuki coupling (alternative) | Pd catalyst, base (NaOH/K₂CO₃), aqueous-organic solvent, reflux | Used when boronate esters are coupled |
| Hydrochloride salt formation | HCl in acetone or ethanol, 0–30 °C | Enhances stability and crystallinity |
| Purification | Filtration, recrystallization, FCC with PE:EtOAc | Achieves >97% purity by HPLC |
Research Findings and Optimization Notes
- The choice of palladium catalyst significantly impacts yield and purity; Pd(dppf)Cl₂ is often preferred for its stability and activity.
- The base must be carefully selected to avoid side reactions; potassium acetate is frequently used in borylation.
- Solvent polarity affects the reaction rate and product solubility; DMF and THF mixtures are common.
- Conversion to hydrochloride salt improves handling and storage, and facilitates isolation of a crystalline product with high purity (>99% by HPLC).
- Purification by flash chromatography with petroleum ether and ethyl acetate provides efficient removal of impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The boronic acid group in (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 229009-41-0
The compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, including Suzuki coupling and other cross-coupling reactions.
Anticancer Research
One of the prominent applications of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride is in the field of cancer research. Studies have demonstrated its effectiveness as an inhibitor in various cancer cell lines. For instance, it has been evaluated for its inhibitory activity against the AF9-DOT1L interaction, which is relevant in acute myeloid leukemia (AML). The compound exhibited a half-maximal inhibitory concentration (IC) of approximately 5.3 µM, indicating moderate potency against this target .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC (µM) | Activity Description |
|---|---|---|
| 15 | 3.6 ± 0.3 | Strong inhibitor |
| 16 | 2.7 ± 0.2 | Strong inhibitor |
| 23 | >30 | Inactive |
| 25 | 5.3 | Moderate inhibitor |
The presence of the pyrrolidine moiety enhances the compound's ability to penetrate cellular membranes and interact with its biological targets effectively .
Synthetic Chemistry
This compound is extensively utilized in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki reactions. These reactions are vital for constructing complex organic molecules and are widely applied in pharmaceutical synthesis.
Table 2: Reaction Conditions for Suzuki Coupling
| Reaction Conditions | Yield (%) |
|---|---|
| Tetrakis(triphenylphosphine)palladium(0), sodium carbonate, water/toluene at 80°C for 10 h | 92.78 |
| Bis-triphenylphosphine-palladium(II) chloride, potassium carbonate, THF/water at reflux for 12 h | 63 |
These reactions demonstrate high yields, showcasing the compound's utility in generating diverse chemical entities that can be further explored for biological activity .
Case Study 1: Anticancer Activity
A study investigated the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that modifications to the phenyl ring significantly influenced the inhibitory potency against AML cells. Compounds with piperidine or pyrrolidine substituents exhibited enhanced activity compared to those lacking these groups .
Case Study 2: Synthesis of Novel Compounds
In another study, this compound was employed to synthesize novel indole derivatives that showed promising anticancer properties. The reaction conditions were optimized to improve yields and purity, demonstrating the compound's versatility as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Identifiers :
- IUPAC Name : [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride
- CAS Number : 1452577-03-5
- Molecular Formula: C₁₁H₁₆BClNO₂
- Molar Mass : ~241.55 g/mol (calculated)
- Synonyms: BB-2453, 4-(pyrrolidin-1-ylmethyl)phenylboronic acid hydrochloride
The compound has been discontinued in commercial catalogs (e.g., CymitQuimica) but remains relevant in research contexts for its structural and functional attributes .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of biological research. Its unique structure, which includes a pyrrolidine moiety, suggests potential interactions with biological macromolecules, making it a candidate for therapeutic applications, particularly in cancer and bacterial infections.
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through reversible covalent bonding. Boronic acids are known for their ability to bind to diols, which are common in carbohydrates and glycoproteins on cell surfaces. This property can be exploited for selective targeting of cells or pathogens.
Key Mechanisms:
- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
- Cell Signaling Modulation: The compound may influence pathways involved in cell proliferation and apoptosis through its interactions with signaling proteins.
- Antibacterial Activity: The recognition of bacterial glycolipids by boronic acids can lead to bacterial aggregation and subsequent cell death .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
1. Anticancer Properties
Studies have indicated that boronic acid derivatives exhibit anticancer activity by modulating the activity of specific enzymes involved in tumor progression. For instance, compounds similar to this one have been shown to inhibit monoacylglycerol lipase (MAGL), which is implicated in cancer progression and pain management .
2. Antibacterial Effects
The compound has demonstrated significant antibacterial properties against gram-positive and gram-negative bacteria. The mechanism involves the recognition of bacterial surface components, leading to aggregation and enhanced susceptibility to antibiotics .
Case Studies
Several studies have explored the biological activities of boronic acid derivatives, including this compound:
Study 1: Anticancer Activity
A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results showed that compounds with a similar structure exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential for further development as anticancer agents .
Study 2: Bacterial Detection
Another research project focused on the use of boronic acids for bacterial detection. The study highlighted how phenylboronic acids could enhance the aggregation of bacteria, improving detection sensitivity and providing a novel approach for early infection diagnosis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.
Key Pharmacokinetic Properties:
- Absorption: Rapid absorption is expected due to its small molecular size.
- Distribution: The presence of the pyrrolidine ring may enhance membrane permeability.
- Metabolism: The compound may undergo metabolic transformations involving hydroxylation or conjugation.
- Excretion: Primarily through renal pathways, necessitating evaluation of nephrotoxicity .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed:
Alkylation : React 4-bromophenylboronic acid with pyrrolidine in the presence of a base (e.g., KCO) and a palladium catalyst to introduce the pyrrolidinylmethyl group.
Hydrochloride salt formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to isolate the hydrochloride salt.
- Critical factors : Catalyst loading (e.g., Pd(OAc) vs. Pd(dppf)Cl), solvent polarity, and stoichiometry of HCl impact crystallinity and purity. Reaction monitoring via TLC or HPLC is advised .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR : H and C NMR should confirm the pyrrolidine moiety (δ ~2.8–3.2 ppm for N-CH protons) and boronic acid group (δ ~7.5–8.2 ppm for aromatic protons adjacent to boron).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHBClNO).
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are its primary applications in organic synthesis?
- Suzuki-Miyaura coupling : The boronic acid moiety enables cross-coupling with aryl halides to form biaryl structures, useful in drug discovery.
- Reactivity note : The hydrochloride salt enhances solubility in polar solvents (e.g., DMF/HO mixtures), facilitating reactions under mild conditions (room temperature, aerobic) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency with electron-deficient aryl halides?
- Strategies :
- Use PdCl(PPh) or SPhos ligands to stabilize the catalyst in sterically hindered reactions.
- Add NaCO as a base to maintain pH > 9, preventing boronic acid decomposition.
- Troubleshooting : If side products dominate, analyze reaction intermediates via LC-MS to identify hydrolysis or protodeboronation pathways .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Degradation pathways : Hydrolysis of the boronic acid group in humid environments or oxidation of the pyrrolidine ring.
- Storage recommendations :
- Anhydrous conditions: Store under argon at −20°C with desiccants (e.g., molecular sieves).
- Stability monitoring: Periodic B NMR or FTIR to detect boroxine formation (B-O-B peaks at ~1370 cm) .
Q. How should contradictory solubility data across studies be resolved?
- Experimental design :
Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
Temperature dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic vs. kinetic factors.
- Case study : Discrepancies in DMSO solubility (~50 mg/mL vs. ~30 mg/mL) may arise from residual solvents in the crystalline lattice; use Karl Fischer titration to quantify water content .
Q. What strategies are effective for minimizing byproducts during derivatization of the pyrrolidine group?
- Approaches :
- Protecting groups : Use Boc or Fmoc to shield the secondary amine during functionalization.
- Selective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to reduce N- vs. C-alkylation competition.
- Kinetic analysis : Monitor reaction progress via inline IR spectroscopy to identify optimal quenching times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
